Tridecanal

Catalog No.
S575138
CAS No.
10486-19-8
M.F
C13H26O
M. Wt
198.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanal

CAS Number

10486-19-8

Product Name

Tridecanal

IUPAC Name

tridecanal

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3

InChI Key

BGEHHAVMRVXCGR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCCCC=O

Food Science and Flavoring:

  • Flavoring agent: Tridecanal contributes to the characteristic citrusy aroma of various fruits, including oranges and grapefruits . It is also present in some cheeses and fermented foods . Researchers may use tridecanal to enhance or modify the flavor profiles of food products.

Chemical and Material Science:

  • Organic synthesis: Tridecanal can serve as a building block in the synthesis of various organic compounds, including polymers, pharmaceuticals, and fragrances . Its properties, such as chain length and functional groups, make it versatile for various synthetic applications.
  • Material characterization: Tridecanal can be employed in the characterization of materials, particularly polymers and surfaces. Its interaction with various materials can provide insights into their surface properties and potential applications .

Biological Research:

  • Antimicrobial activity: Limited studies suggest that tridecanal may possess some antimicrobial activity against certain bacteria and fungi . However, further research is necessary to understand its efficacy and potential applications in this area.
  • Cellular signaling: Recent studies have begun to explore the potential role of tridecanal in cellular signaling pathways. Its interaction with specific cell receptors could be relevant for understanding various biological processes . However, this field of research is still in its early stages.

Tridecanal, with the chemical formula C₁₃H₂₆O, is classified as a long-chain fatty aldehyde. It consists of a tridecane backbone where two hydrogen atoms on the terminal carbon are replaced by an oxo group, making it a saturated fatty aldehyde. Tridecanal appears as a colorless to light yellow liquid and possesses a distinctive fresh, clean, aldehydic, soapy, and slightly citrus-like odor. It is practically insoluble in water but soluble in alcohols . This compound is primarily found in natural sources such as coriander, citrus fruits, and various herbs, contributing to its potential as a biomarker for dietary intake .

Tridecanal's mechanism of action is primarily related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering specific odor sensations. The specific odor profile of tridecanal (described as sweet, aldehydic, and citrusy) depends on its interaction with these receptors.

In some plants, tridecanal might play a role in attracting pollinators or repelling herbivores, but more research is needed to understand its specific ecological function.

  • Safety precautions: Standard laboratory practices for handling organic solvents should be followed when working with tridecanal. This includes wearing gloves, eye protection, and working in a well-ventilated area.

  • Oxidation: It can be oxidized to tridecanoic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: Tridecanal can be reduced to 1-tridecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation: It participates in aldol condensation reactions with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones .

Tridecanal has been studied for its biological activities, particularly its role in lipid metabolism. It acts as a model compound for nonradioactive assays that measure the activity of enzymes such as 2-hydroxyacyl-CoA lyase and sphingosine-1-phosphate lyase. These enzymes are crucial for the breakdown of branched-chain fatty acids and sphingolipids, respectively. By influencing these pathways, tridecanal may affect various cellular processes related to lipid metabolism .

Several methods exist for synthesizing tridecanal:

  • Oxidation of 1-Tridecanol: One common method involves treating 1-tridecanol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, followed by triethylamine treatment.
    • Stage 1: 1-Tridecanol is reacted with oxalyl chloride and dimethyl sulfoxide at -60°C for 1.5 hours.
    • Stage 2: Triethylamine is added at -60°C for an additional 0.5 hours.
  • Hydroformylation: Another method includes hydroformylation of dodecene to produce tridecanal.
  • Oxidation Using Chromium(VI): This method involves oxidation of 1-tridecanol in acidic sulfate media.

Tridecanal has diverse applications across various fields:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and flavoring agents.
  • Biochemical Research: It serves as a model compound in assays for measuring enzyme activity related to lipid metabolism.
  • Chemical Synthesis: Tridecanal's reactivity allows it to be used as a precursor for synthesizing more complex organic molecules .

Tridecanal shares similarities with other long-chain fatty aldehydes but exhibits unique characteristics due to its specific chain length and functional group placement. Below are some similar compounds:

Compound NameChemical FormulaKey Characteristics
DodecanalC₁₂H₂₄OOne carbon shorter; used in flavorings
TetradecanalC₁₄H₂₈OOne carbon longer; found in various oils
HexadecanalC₁₆H₃₂OLonger chain; contributes to waxy textures
OctadecanalC₁₈H₃₆OLongest chain; used in industrial applications

Tridecanal's distinct chain length (thirteen carbons) sets it apart from these compounds, influencing its solubility, boiling point, and reactivity patterns . The unique properties of tridecanal make it particularly valuable in both biological research and industrial applications.

Molecular Structure and Formula

Tridecanal, systematically named tridecan-1-al, belongs to the fatty aldehyde family. Its linear structure consists of a 13-carbon chain terminating in an aldehyde functional group (-CHO). The molecular formula C₁₃H₂₆O corresponds to a saturated hydrocarbon backbone, contributing to its hydrophobic nature.

Key Physical Properties:

  • Density: 0.825 ± 0.06 g/cm³ at 20°C
  • Melting Point: 14°C
  • Boiling Point: 257.3°C at 760 mmHg
  • Vapor Pressure: <0.5 mmHg at 25°C
  • Solubility: Insoluble in water; miscible with organic solvents like ethanol and dichloromethane

The compound’s low volatility and stability under standard conditions make it suitable for prolonged use in fragrance formulations.

Physical Description

Liquid

XLogP3

5.4

Melting Point

14.0 °C
Mp 14 °
14°C

UNII

193923TA82

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (17.91%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (41.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (17.91%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (40.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

10486-19-8

Wikipedia

Tridecanal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

Tridecanal: ACTIVE

Dates

Last modified: 08-15-2023

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